molecular formula C17H15ClN2O3 B5019455 4-chloro-N'-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]benzohydrazide

4-chloro-N'-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]benzohydrazide

Cat. No. B5019455
M. Wt: 330.8 g/mol
InChI Key: YHYJVCWQFZBUIQ-ZHACJKMWSA-N
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Description

4-chloro-N'-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]benzohydrazide, commonly known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPOP belongs to the class of hydrazide derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of CPOP is not fully understood, but it is believed to act through multiple pathways. CPOP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. It also inhibits the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
CPOP has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal effects on normal cells. CPOP also exhibits anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPOP in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing harm to the animal models. However, the synthesis of CPOP can be challenging, and the compound may be unstable under certain conditions, which can affect the reproducibility of results.

Future Directions

There is still much to be learned about the potential therapeutic applications of CPOP. Future research should focus on elucidating the exact mechanism of action of CPOP, as well as its potential applications in combination with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and administration regimen for CPOP in animal models and human clinical trials. Finally, the development of novel synthetic methods for CPOP may improve its purity and stability, leading to more consistent and reliable results in lab experiments.

Synthesis Methods

CPOP can be synthesized through the reaction of 4-chlorobenzohydrazide and 4-methoxyphenylacrylic acid in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently cyclized to form CPOP. The purity of the synthesized compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

CPOP has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. CPOP has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

4-chloro-N'-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-23-15-8-4-12(5-9-15)16(21)10-11-19-20-17(22)13-2-6-14(18)7-3-13/h2-11,19H,1H3,(H,20,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYJVCWQFZBUIQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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